BENGHE Foundational & Exploratory

Check Availability & Pricing

Spectroscopic Data of 3-Amino-2-
pyridinecarbonitrile: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: 3-Amino-2-pyridinecarbonitrile

Cat. No.: B112612

This technical guide provides a comprehensive overview of the spectroscopic data for 3-
Amino-2-pyridinecarbonitrile (CAS No: 42242-11-5). It is intended for researchers, scientists,
and professionals in drug development who require detailed information on the characterization
of this compound. This document presents available spectroscopic data, outlines general
experimental protocols for obtaining such data, and includes visualizations to illustrate the
analytical workflow and molecular structure.

Introduction

3-Amino-2-pyridinecarbonitrile is a substituted pyridine derivative of interest in medicinal
chemistry and materials science. Accurate spectroscopic characterization is crucial for
confirming its identity, purity, and for elucidating its structure. This guide summarizes the key
spectroscopic techniques used for this purpose: Nuclear Magnetic Resonance (NMR)
spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

While extensive experimental data for this specific isomer is not readily available in public
databases, this guide provides expected spectral characteristics based on its chemical
structure and data from related compounds.

Molecular Structure and Properties

e |[UPAC Name: 3-Aminopyridine-2-carbonitrile[1]

o CAS Number: 42242-11-5[1][2][3][4]

© 2025 BenchChem. All rights reserved. 1/8 Tech Support


https://www.benchchem.com/product/b112612?utm_src=pdf-interest
https://www.benchchem.com/product/b112612?utm_src=pdf-body
https://www.benchchem.com/product/b112612?utm_src=pdf-body
https://www.benchchem.com/product/b112612?utm_src=pdf-body
https://pubchem.ncbi.nlm.nih.gov/compound/577015
https://pubchem.ncbi.nlm.nih.gov/compound/577015
https://amp.chemicalbook.com/ProductChemicalPropertiesCB6196217_EN.htm
https://m.chemicalbook.com/ProductChemicalPropertiesCB6196217_EN.htm
https://www.rdchemicals.com/chemicals.php?mode=details&mol_id=1084
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b112612?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

Molecular Formula: CeHsN3[1]

Molecular Weight: 119.12 g/mol [1]

Appearance: Off-white to light yellow solid[2]

Melting Point: 151°C[2]

Spectroscopic Data
Mass Spectrometry

Mass spectrometry is a powerful analytical technique used to determine the molecular weight
and elemental composition of a compound.

Table 1: Mass Spectrometry Data for 3-Amino-2-pyridinecarbonitrile

Parameter Value

lonization Mode Electrospray (ESI) or Electron Impact (El)
Molecular lon [M]* m/z 119

[M+H]*+ m/z 120

Data is based on the calculated molecular weight. A high-resolution mass spectrum would
provide the exact mass, confirming the elemental formula.[1]

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule. The
expected vibrational frequencies for 3-Amino-2-pyridinecarbonitrile are based on the
characteristic absorptions of its functional groups.

Table 2: Expected Infrared (IR) Absorption Bands for 3-Amino-2-pyridinecarbonitrile
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. Expected Wavenumber o
Functional Group ( 1 Description
cm-

Two bands, symmetric and

N-H Stretch (Amino group) 3400 - 3200 ) )
asymmetric stretching

C=N Stretch (Nitrile group) 2260 - 2200 Strong, sharp absorption

C=C and C=N Stretch ]

S 1600 - 1450 Multiple bands
(Pyridine ring)
N-H Bend (Amino group) 1650 - 1580 Bending vibration
. Stretching vibrations of ring

C-H Aromatic Stretch 3100 - 3000
protons

C-H Aromatic Bend 900 - 675 Out-of-plane bending

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon and hydrogen framework of
a molecule.

The proton NMR spectrum will show distinct signals for the aromatic protons and the protons of
the amino group. The chemical shifts are influenced by the electronic effects of the amino and
cyano substituents.

Table 3: Predicted *H NMR Chemical Shifts for 3-Amino-2-pyridinecarbonitrile

. Predicted Chemical o Coupling Constant
Proton Position . Multiplicity
Shift (6, ppm) (J, Hz)
H-4 7.2-75 dd ~7-8, ~1-2
H-5 6.7-7.0 dd ~7-8, ~4-5
H-6 8.0-8.3 dd ~4-5, ~1-2
-NH:2 5.0 - 6.0 (broad) s (broad) -
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Note: Predicted values are based on general pyridine chemistry and substituent effects. Actual
values may vary depending on the solvent and experimental conditions.

The carbon NMR spectrum will show six distinct signals corresponding to the six carbon atoms
in the molecule.

Table 4: Predicted 3C NMR Chemical Shifts for 3-Amino-2-pyridinecarbonitrile

Carbon Position Predicted Chemical Shift (6, ppm)
C-2 110 - 120
C-3 145 - 155
C-4 120 - 130
C-5 115- 125
C-6 140 - 150
-C=N 115-125

Note: Predicted values are based on general pyridine chemistry and substituent effects. Actual
values may vary depending on the solvent and experimental conditions.

Experimental Protocols

The following are general experimental protocols for acquiring spectroscopic data for organic
compounds like 3-Amino-2-pyridinecarbonitrile.

Mass Spectrometry

o Sample Preparation: A dilute solution of the compound is prepared in a suitable solvent (e.qg.,
methanol, acetonitrile).

e Instrumentation: A mass spectrometer, such as a Time-of-Flight (TOF) or Quadrupole
instrument, is used.[5]

« lonization: Electrospray ionization (ESI) is a common soft ionization technique for polar
molecules.[6] Electron impact (El) can also be used, which may provide fragmentation
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information.[6]

Analysis: The instrument is calibrated, and the sample is introduced. The mass-to-charge
ratio (m/z) of the ions is measured.

Infrared (IR) Spectroscopy

Sample Preparation: For a solid sample, a KBr pellet is prepared by mixing a small amount
of the sample with dry potassium bromide and pressing it into a transparent disk.[7]
Alternatively, Attenuated Total Reflectance (ATR) can be used with the solid sample directly.

[7]
Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used.[8]

Data Acquisition: A background spectrum of the empty sample holder (or pure KBr pellet) is
recorded. The sample is then scanned over the mid-IR range (typically 4000-400 cm~1).[9]

Data Processing: The sample spectrum is ratioed against the background spectrum to
produce the final absorbance or transmittance spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: Approximately 5-10 mg of the sample is dissolved in a deuterated
solvent (e.g., CDClz, DMSO-ds) in an NMR tube.[10]

Instrumentation: A high-field NMR spectrometer (e.g., 300, 400, or 500 MHz) is used.

'H NMR Acquisition: A standard proton experiment is run. The number of scans can be
adjusted to achieve an adequate signal-to-noise ratio.

13C NMR Acquisition: A standard carbon experiment (e.g., with proton decoupling) is
performed. Due to the lower natural abundance of 3C, more scans are typically required.

Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, and the
resulting spectrum is phased and referenced (e.g., to the residual solvent peak or an internal
standard like TMS).

Visualizations
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The following diagrams illustrate the general workflow of spectroscopic analysis and the
molecular structure of 3-Amino-2-pyridinecarbonitrile.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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